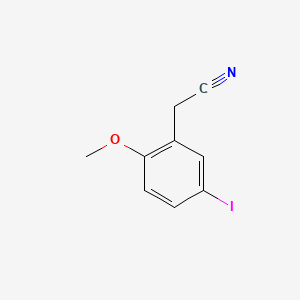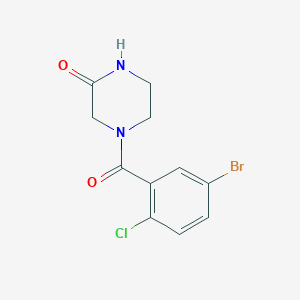
3-(3-Chloro-4-fluorophenyl)-N-isopropylacrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Chloro-4-fluorophenyl)-N-isopropylacrylamide is a synthetic organic compound characterized by the presence of a chloro and fluoro substituent on a phenyl ring, an isopropyl group, and an acrylamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-4-fluorophenyl)-N-isopropylacrylamide typically involves the reaction of 3-chloro-4-fluoroaniline with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride. The product is then purified using recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
3-(3-Chloro-4-fluorophenyl)-N-isopropylacrylamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Addition Reactions: The acrylamide moiety can undergo Michael addition reactions with nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Michael Addition: Nucleophiles like thiols or amines are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are effective.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while Michael addition can produce β-substituted acrylamides.
科学研究应用
3-(3-Chloro-4-fluorophenyl)-N-isopropylacrylamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(3-Chloro-4-fluorophenyl)-N-isopropylacrylamide involves its interaction with specific molecular targets. The chloro and fluoro substituents on the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors. The acrylamide moiety can participate in covalent bonding with nucleophilic sites on proteins, potentially leading to inhibition of enzyme activity or modulation of signaling pathways.
相似化合物的比较
Similar Compounds
- 3-Chloro-4-fluorophenyl isocyanate
- 3-Chloro-4-fluorophenylboronic acid
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
Uniqueness
3-(3-Chloro-4-fluorophenyl)-N-isopropylacrylamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and fluoro substituents on the phenyl ring enhances its stability and potential for specific interactions with biological targets, distinguishing it from other similar compounds.
属性
分子式 |
C12H13ClFNO |
|---|---|
分子量 |
241.69 g/mol |
IUPAC 名称 |
(E)-3-(3-chloro-4-fluorophenyl)-N-propan-2-ylprop-2-enamide |
InChI |
InChI=1S/C12H13ClFNO/c1-8(2)15-12(16)6-4-9-3-5-11(14)10(13)7-9/h3-8H,1-2H3,(H,15,16)/b6-4+ |
InChI 键 |
SJMCIYAKDJZFCS-GQCTYLIASA-N |
手性 SMILES |
CC(C)NC(=O)/C=C/C1=CC(=C(C=C1)F)Cl |
规范 SMILES |
CC(C)NC(=O)C=CC1=CC(=C(C=C1)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Ethyl-5-oxa-2,8-diazaspiro[3.5]nonan-9-one](/img/structure/B14888142.png)
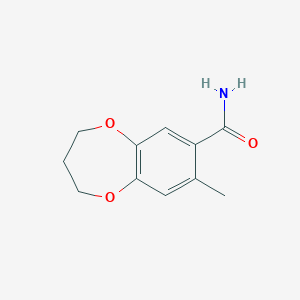

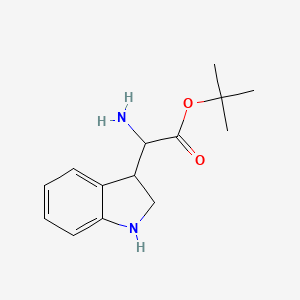
![6-Oxa-2,9-diazaspiro[4.5]decan-10-one](/img/structure/B14888174.png)
![[(1S,3S)-3-(tritylamino)-6-oxabicyclo[3.1.0]hexan-1-yl]methanol](/img/structure/B14888184.png)
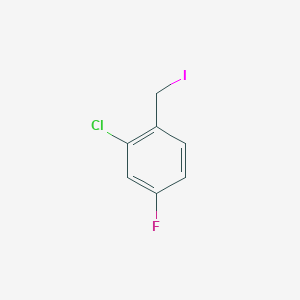
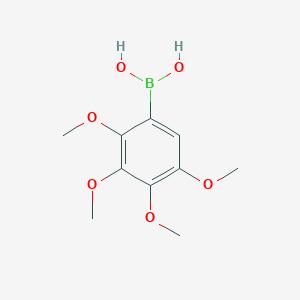
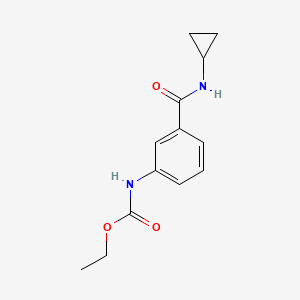


![Methyl 4-oxo-4,5-dihydro-1H-pyrazolo[4,3-c]pyridine-7-carboxylate](/img/structure/B14888220.png)
